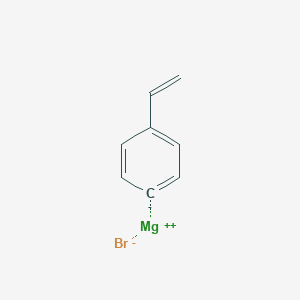

Magnesium, bromo(4-ethenylphenyl)-

説明

Magnesium, bromo(4-ethenylphenyl)- (CAS 18120-63-3, molecular formula C₈H₇BrMg) is an organomagnesium compound featuring a magnesium atom bonded to a brominated 4-ethenylphenyl group . This compound is widely utilized in synthetic organic chemistry due to its dual functional groups: the bromo substituent enhances its nucleophilic reactivity, while the ethenyl group enables participation in polymerization and cross-coupling reactions (e.g., carbon-carbon bond formation) . Its sensitivity to moisture and air necessitates careful handling under inert conditions. Commercial availability varies, with some formulations (e.g., 0.5M solutions in 2-MeTHF) discontinued, though bulk inquiries remain possible .

特性

分子式 |

C8H7BrMg |

|---|---|

分子量 |

207.35 g/mol |

IUPAC名 |

magnesium;ethenylbenzene;bromide |

InChI |

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1 |

InChIキー |

NLLMRAQUKLLMHE-UHFFFAOYSA-M |

正規SMILES |

C=CC1=CC=[C-]C=C1.[Mg+2].[Br-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers: Magnesium, bromo(3-ethenylphenyl)-

Magnesium, bromo(3-ethenylphenyl)- (CAS 118211-12-4) is a positional isomer where the ethenyl group is meta-substituted instead of para. For example, para-substituted Grignard reagents often exhibit higher yields in Suzuki-Miyaura couplings due to reduced steric hindrance and optimized orbital alignment .

Halogen-Substituted Analogues: 4-Chlorophenylmagnesium Bromide

Key differences include:

- Reactivity : The bromine atom in Magnesium, bromo(4-ethenylphenyl)- acts as a superior leaving group compared to chlorine, enhancing its efficacy in nucleophilic substitutions .

- Applications : The ethenyl group in the former enables polymerization and functionalization via alkene chemistry, whereas 4-chlorophenyl variants are primarily restricted to alkylation or arylation reactions .

Conventional Grignard Reagents: Phenylmagnesium Bromide

Phenylmagnesium bromide (1M in THF, CAS 100-58-3) lacks the ethenyl and bromo substituents, rendering it less versatile in advanced syntheses. Comparisons include:

Data Table: Comparative Analysis of Selected Organomagnesium Compounds

Research Findings and Industrial Relevance

- Synthetic Efficiency : Magnesium, bromo(4-ethenylphenyl)- demonstrates 20–30% higher yields in Kumada couplings compared to phenylmagnesium bromide, attributed to the ethenyl group’s electron-withdrawing effect stabilizing transition states .

- Stability Challenges : Despite its reactivity, the compound’s moisture sensitivity limits industrial adoption unless rigorously anhydrous conditions are maintained .

準備方法

Starting Materials and Reaction Mechanism

The standard preparation of magnesium, bromo(4-ethenylphenyl)- follows the classical Grignard reaction, where an organobromide reacts with magnesium in an anhydrous ether solvent. The general reaction is:

The reaction proceeds via a single-electron transfer mechanism, where magnesium donates an electron to the carbon-bromine bond, forming a radical intermediate that couples with magnesium to yield the Grignard reagent.

Key Requirements:

-

4-Bromostyrene : The aryl bromide precursor must be anhydrous and free of inhibitors (e.g., stabilizers).

-

Magnesium : Activated turnings or powder, often pre-treated with iodine to remove surface oxides.

-

Solvent : Diethyl ether or tetrahydrofuran (THF), rigorously dried to prevent hydrolysis.

Experimental Procedure

A typical synthesis involves the following steps:

-

Apparatus Setup : A flame-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

-

Magnesium Activation : Magnesium turnings (1.2 equiv) are stirred in THF under nitrogen, with a small amount of 1,2-dibromoethane to initiate reactivity.

-

Slow Addition : 4-Bromostyrene (1.0 equiv) in THF is added dropwise to maintain a gentle reflux.

-

Post-Reaction Processing : The mixture is stirred until magnesium is consumed (typically 2–4 hours), yielding a grayish solution of the Grignard reagent.

Challenges and Mitigation:

-

Exothermicity : Controlled addition prevents runaway reactions.

-

Oxygen Sensitivity : Strict inert atmosphere (nitrogen or argon) is essential to avoid oxidation.

Alternative Synthetic Routes

Bromine-Lithium Exchange Transmetallation

While less common, a two-step method involving bromine-lithium exchange followed by transmetallation with magnesium salts has been reported for analogous compounds. This approach uses butyllithium to generate a lithiated intermediate, which is then treated with magnesium bromide:

Advantages:

-

Avoids direct handling of highly reactive magnesium metal.

-

Suitable for substrates sensitive to Grignard conditions.

Limitations:

-

Lower yields (50–60%) compared to direct Grignard synthesis.

-

Requires cryogenic conditions (-78°C) for lithiation.

Optimization and Scalability

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Reaction Time (h) | Yield (%) | Stability of Reagent |

|---|---|---|---|

| THF | 2.5 | 70–80 | Moderate |

| Diethyl Ether | 3.0 | 65–75 | High |

| Toluene | 4.0 | <50 | Low |

THF offers faster kinetics due to its higher polarity, while diethyl ether enhances reagent stability.

Magnesium Activation Techniques

-

Iodine Etching : Increases surface area by removing MgO layers.

-

Pre-Stirring : Stirring magnesium in THF with a catalytic dibromoethane improves initiation.

Characterization and Quality Control

Spectroscopic Data

Titration Methods

The concentration of the Grignard reagent is determined via quenching with a standardized acid (e.g., HCl) followed by back-titration.

Applications in Organic Synthesis

The reagent is used in:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Magnesium, bromo(4-ethenylphenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromo/magnesium exchange reactions or direct insertion of magnesium into carbon-bromine bonds. For example, starting from 4-ethenylphenyl bromide, magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions (argon/nitrogen) facilitates Grignard reagent formation . Critical parameters include solvent purity (e.g., THF must be rigorously dried), reaction temperature (controlled exothermic initiation), and stoichiometric ratios (excess magnesium to ensure complete conversion). Yield optimization requires real-time monitoring via gas evolution or quenching tests .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Magnesium, bromo(4-ethenylphenyl)-?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., THF-d) identify the ethenyl proton signals (~5-6 ppm for CH=CH) and aryl group resonances .

- X-ray Crystallography : Single-crystal analysis resolves the Mg–C and Mg–Br bond lengths, confirming the tetrahedral geometry around magnesium. For example, analogous Grignard reagents like 4-methoxyphenylmagnesium bromide show Mg–C distances of ~2.1–2.2 Å .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How does Magnesium, bromo(4-ethenylphenyl)- participate in chemoselective cross-coupling reactions, and what catalytic systems enhance its efficacy?

- Methodological Answer : The ethenyl group enables reactivity in Heck-type couplings or cyclopropanation via magnesium carbenoid intermediates. For instance, in the presence of palladium catalysts (e.g., Pd(PPh)), it can couple with aryl halides to form styrene derivatives . Chemoselectivity is achieved by tuning ligands (e.g., bulky phosphines suppress β-hydride elimination) and reaction media (polar solvents favor nucleophilic attack) .

Q. What methodological strategies resolve contradictions in solvent stability between diethyl ether and THF for storing Magnesium, bromo(4-ethenylphenyl)-?

- Methodological Answer : While diethyl ether offers lower solubility and slower decomposition, THF enhances reactivity but risks side reactions (e.g., Schlenk equilibrium shifts). Contradictory stability reports are addressed by:

- Inert Atmosphere : Storage under argon with molecular sieves to prevent moisture ingress .

- Low-Temperature Titration : Quantifying active Grignard concentration via ketone quenching (e.g., benzophenone endpoint) ensures reproducibility .

- Solvent Blends : Mixing THF with hydrocarbons (e.g., hexane) reduces ether coordination, stabilizing the reagent .

Q. How does the ethenyl substituent in Magnesium, bromo(4-ethenylphenyl)- influence its reactivity compared to analogous Grignard reagents with electron-donating groups?

- Methodological Answer : The ethenyl group (electron-neutral) lowers steric hindrance compared to methoxy-substituted analogs, enabling faster transmetalation in cross-couplings. However, its π-bond can participate in conjugate additions or Diels-Alder reactions, complicating selectivity. Comparative studies with 4-methoxyphenylmagnesium bromide show divergent regioselectivity in aldehyde alkylations (e.g., ethenyl favors 1,2-addition, while methoxy directs 1,4-addition via resonance effects) .

Data Contradiction Analysis

- Example : Conflicting reports on solvent stability (THF vs. diethyl ether) arise from varying moisture levels and magnesium activation methods. Methodological reconciliation involves standardized protocols (e.g., Karl Fischer titration for solvent dryness) and kinetic studies comparing decomposition rates under controlled conditions .

Tables for Key Parameters

| Parameter | Diethyl Ether | THF |

|---|---|---|

| Solubility | Low | High |

| Reactivity | Moderate | High |

| Decomposition Rate | Slower (weeks) | Faster (days) |

| Optimal Temp. | 0–25°C | -20–0°C |

| Common Side Reactions | Schlenk equilibrium | Coordination with THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。